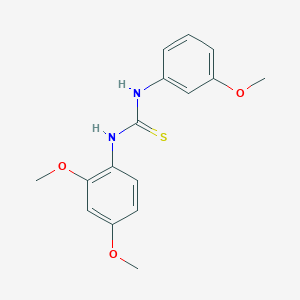

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-19-12-6-4-5-11(9-12)17-16(22)18-14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEHBOUWSYPEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Synthetic Route:

- Dissolve 2,4-dimethoxyaniline in dichloromethane.

- Add 3-methoxyphenyl isothiocyanate to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitate.

- Purify the product by recrystallization from ethanol.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

- Oxidizing agents: Hydrogen peroxide, potassium permanganate.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products:

- Sulfoxides, sulfones (from oxidation).

- Amines (from reduction).

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea is a compound belonging to the thiourea class, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 306.39 g/mol

The synthesis typically involves the reaction of appropriate anilines with isothiocyanates under controlled conditions, leading to the formation of thiourea derivatives. The presence of methoxy groups enhances the compound's solubility and biological activity.

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

Antimicrobial Activity

Thioureas are known for their antimicrobial properties. Studies have shown that this compound displays significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.78 Escherichia coli 1.56 Bacillus subtilis 1.25

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that thiourea derivatives can exhibit anticancer properties. In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines.

- Cytotoxicity Data :

Cell Line IC50 (µM) MCF-7 (breast cancer) 15.0 HeLa (cervical cancer) 12.5

The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Thiourea compounds have been reported to possess anti-inflammatory properties. The compound has shown promise in reducing inflammation in preclinical models.

- Inflammatory Markers :

- Decrease in TNF-α and IL-6 levels was observed in treated groups compared to controls.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : It may modulate oxidative stress pathways, enhancing apoptotic signals in cancer cells.

- Metal Complexation : Thioureas often form complexes with metal ions, which can enhance their biological efficacy.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of various thioureas, including our compound, demonstrating its effectiveness against resistant strains .

- Anticancer Research : In vitro assays conducted on breast cancer cell lines indicated that treatment with this thiourea led to significant reductions in cell viability and induced apoptosis .

- Anti-inflammatory Effects : A model using lipopolysaccharide-induced inflammation showed that administration of the compound significantly reduced inflammatory markers compared to untreated controls .

Scientific Research Applications

Chemistry

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

- Substitution Reactions : The thiourea group can undergo nucleophilic substitution, facilitating the synthesis of derivatives with altered biological activities.

- Oxidation/Reduction : The compound can be oxidized to form sulfoxides or sulfones, or reduced to yield thiol derivatives, expanding its utility in synthetic chemistry.

Research has indicated that this compound exhibits notable biological properties:

- Antimicrobial Activity : Studies have shown that thiourea derivatives possess significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have been tested against Candida albicans and Mycobacterium tuberculosis, demonstrating promising inhibitory effects .

- Anticancer Properties : Thioureas are being explored for their potential anticancer activity. The mechanism often involves the modulation of apoptosis pathways or inhibition of specific enzymes involved in tumor growth .

Medicinal Chemistry

The therapeutic potential of this compound is under investigation for various conditions:

- Drug Development : Its ability to act as a ligand for specific biological targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and infections. Structure-activity relationship studies have been conducted to optimize its efficacy as a non-nucleoside reverse transcriptase inhibitor, which is crucial in HIV treatment .

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit enzymes linked to disease processes, such as urease inhibitors that can impact conditions like kidney stones .

Industrial Applications

In addition to its scientific research applications, this compound is also utilized in industrial settings:

- Dyes and Pigments : The unique chemical structure allows for the development of new dyes and pigments with enhanced properties.

- Material Science : It may be incorporated into materials that require specific chemical stability or reactivity.

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of thiourea derivatives against Staphylococcus epidermidis. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential for clinical applications in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

Research focusing on the anticancer effects of thioureas found that derivatives could induce apoptosis in cancer cell lines through caspase activation pathways. This suggests that compounds like this compound may be developed further as chemotherapeutic agents .

Comparison with Similar Compounds

Structural Comparison with Similar Thiourea Derivatives

Substituent Effects on Molecular Geometry and Bonding

Thiourea derivatives exhibit distinct structural features depending on substituents. For example:

- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea () features a chlorobenzoyl group, resulting in shorter S–S and S–O bond lengths compared to methoxy-substituted analogs. Its crystal structure forms centrosymmetric dimers via N–H···O hydrogen bonds, with bond distances of 2.12–2.15 Å .

- 1-(4-Methylbenzoyl)-3-{2-[3-(4-methylbenzoyl)thioureido]phenyl}thiourea () adopts a syn–anti conformation, with dihedral angles between aromatic rings influenced by steric effects from methyl groups.

Hydrogen Bonding and Supramolecular Assembly

Hirshfeld surface analysis of adamantyl phenylthiourea derivatives () reveals that electron-withdrawing groups (e.g., nitro, bromo) reduce hydrogen-bond contributions (e.g., 18.1% for compound 5) compared to methoxy or hydroxy groups. The methoxy groups in the target compound are electron-donating, likely enhancing N–H···O/S interactions and stabilizing crystal lattices. For instance, 1-(3,4,5-trimethoxyphenyl)thiourea () forms extended networks via O···H contacts, which could mirror the behavior of the 2,4-dimethoxy analog.

Enzyme Inhibition Potential

Thioureas with methoxy substituents demonstrate notable bioactivity. For example:

- 1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea () inhibits human glutaminyl cyclase (QC) with high potency, attributed to the 3,4-dimethoxyphenyl group’s electrostatic interactions. The para-methoxy group in the target compound may similarly enhance binding to enzyme active sites.

- Chalcone derivatives with methoxyphenyl groups () exhibit antimalarial activity via amino group interactions, suggesting that the methoxy groups in thioureas could synergize with other pharmacophores.

Substituent Position and Activity

The position of methoxy groups critically impacts activity. For example:

- 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea () shows melanin-inhibitory effects, where the 3,4,5-trimethoxy configuration enhances skin penetration. In contrast, the target compound’s 2,4- and 3-methoxy arrangement may favor different biological targets due to altered electronic profiles.

Physicochemical Properties and Solubility

Methoxy groups generally increase lipophilicity compared to hydroxy or chloro substituents. For instance:

- 1-(4-Chlorophenyl)-3-phenyl-2-thiourea () has a molecular weight of 262.76 g/mol and likely lower solubility in polar solvents than methoxy analogs.

- 1-(2,4-Dimethylphenyl)-3-methylthiourea (), with methyl groups, exhibits a molecular weight of 194.3 g/mol and higher volatility compared to methoxy-substituted derivatives.

The target compound’s three methoxy groups may balance solubility and membrane permeability, making it suitable for pharmaceutical applications.

Comparative Data Tables

Table 1: Structural and Hydrogen-Bonding Parameters

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via a condensation reaction between a substituted amine and carbon disulfide or isothiocyanate derivatives. For unsymmetrical thioureas, stepwise addition of reactants under controlled pH (neutral to slightly basic) in aqueous or polar aprotic solvents (e.g., DMF) is recommended to minimize side products . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting molar ratios (e.g., 1:1.2 for amine:isothiocyanate), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy groups at 2,4- and 3-positions) and thiourea NH signals (~10–12 ppm for broad singlets) .

- X-ray crystallography : Resolves bond lengths (C=S: ~1.68 Å) and dihedral angles between aromatic rings, critical for understanding conformational stability. SHELX programs are widely used for refinement, with R-factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. How do electronic and steric effects of methoxy substituents influence intermolecular interactions in supramolecular assemblies?

Methoxy groups enhance electron density on aromatic rings, promoting weak C–H···π and π–π stacking interactions. Hirshfeld surface analysis quantifies contributions of hydrogen bonds (N–H···S/O) and van der Waals contacts. For example, in analogous thioureas, ~30% of Hirshfeld surfaces correspond to H-bonding, critical for crystal packing . Steric hindrance from 2,4-dimethoxy groups may reduce packing efficiency, necessitating solvent-assisted crystallization .

Q. What computational strategies are employed to predict biological activity and binding modes of this thiourea derivative?

- DFT calculations : Optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic regions. HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity .

- Molecular docking : Targets enzymes like urease or acetylcholinesterase, using AutoDock Vina to simulate ligand-receptor interactions. Key residues (e.g., His or Asp in active sites) often form hydrogen bonds with thiourea’s NH or S atoms .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).

- Structure-activity relationship (SAR) studies : Compare derivatives with varied substituents (e.g., replacing 3-methoxy with nitro groups) to isolate functional group contributions .

- Dose-response curves : Calculate IC values across multiple replicates to assess potency variability .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing thiourea derivatives for X-ray analysis?

- Solvent selection : High-polarity solvents (e.g., methanol/water mixtures) improve solubility and slow nucleation.

- Temperature gradients : Gradual cooling from 50°C to room temperature yields larger, higher-quality crystals.

- Additives : Trace acetic acid can protonate thiourea NH groups, enhancing hydrogen-bond networks .

Q. How can solvent effects on thiourea conformation be evaluated using dynamic NMR?

- Variable-temperature NMR : Observe coalescence of NH proton signals in DMSO-d versus CDCl to estimate rotational barriers around the C–N bonds.

- NOESY : Detect through-space correlations between methoxy protons and aromatic rings, confirming restricted rotation in polar solvents .

Data Interpretation and Validation

Q. What statistical methods are recommended for validating computational predictions against experimental data?

- Root-mean-square deviation (RMSD) : Compare DFT-optimized geometries with X-ray structures (target < 0.5 Å).

- Bland-Altman plots : Assess agreement between calculated (e.g., Mulliken charges) and experimentally derived electronic properties .

Q. How to resolve conflicting crystallographic data on hydrogen-bonding motifs in thiourea derivatives?

- Multipole refinement : Use software like SHELXL to model electron density accurately, distinguishing between true H-bonds and crystal-packing artifacts .

- Cambridge Structural Database (CSD) surveys : Compare with analogous structures (e.g., CSD refcodes: VEBQIS, KIGVUZ) to identify common motifs .

Advanced Applications

Q. Can this thiourea act as a ligand for transition-metal catalysts in asymmetric synthesis?

The sulfur atom’s lone pairs enable coordination to metals (e.g., Pd, Cu). Preliminary studies on similar thioureas show catalytic activity in Suzuki-Miyaura couplings, with enantioselectivity enhanced by chiral methoxy substituents .

Q. What in silico approaches predict toxicity profiles to prioritize in vitro testing?

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP ~2.5 suggests moderate blood-brain barrier penetration).

- ProTox-II : Simulates organ-specific toxicity (e.g., hepatotoxicity risk) based on structural alerts (e.g., thiourea’s potential mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.